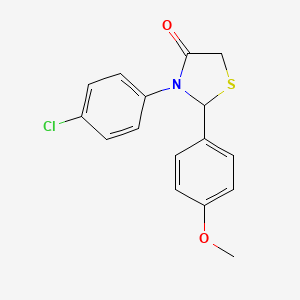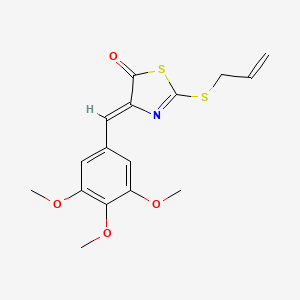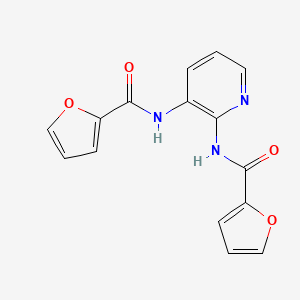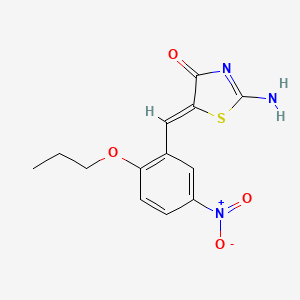
4-(2-chlorophenoxy)butyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorophenoxy)butyl thiocyanate, also known as CPBT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPBT is a thiocyanate derivative that is synthesized through a series of chemical reactions. This compound has been studied for its mechanism of action and its biochemical and physiological effects.
作用機序
The mechanism of action of 4-(2-chlorophenoxy)butyl thiocyanate involves the inhibition of protein synthesis in cells. This compound binds to the ribosomes in cells and prevents the formation of peptide bonds between amino acids, which is necessary for protein synthesis. This inhibition of protein synthesis leads to the death of cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of enzymes involved in protein synthesis. Physiologically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 4-(2-chlorophenoxy)butyl thiocyanate in lab experiments is its ability to inhibit protein synthesis in cells, which can be useful in studying the effects of protein synthesis inhibition on cellular processes. One limitation of using this compound in lab experiments is its potential toxicity to cells, which can result in false results if not properly controlled.
将来の方向性
There are several future directions for research on 4-(2-chlorophenoxy)butyl thiocyanate. One direction is to study its potential as an anticancer agent in more detail, including its effects on different types of cancer cells and its potential side effects. Another direction is to study its potential as a tool for controlling plant diseases caused by fungi and bacteria. Additionally, research can be conducted on its potential as an environmental pollutant degrader. Finally, research can be conducted on the development of more efficient and environmentally friendly synthesis methods for this compound.
合成法
4-(2-chlorophenoxy)butyl thiocyanate is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The first step involves the reaction of 2-chlorophenol with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-(2-chlorophenoxy)butyric acid chloride. The next step involves the reaction of this acid chloride with potassium thiocyanate in the presence of a solvent such as dimethylformamide. This reaction results in the formation of this compound.
科学的研究の応用
4-(2-chlorophenoxy)butyl thiocyanate has been studied for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, this compound has been studied for its ability to control plant diseases caused by fungi and bacteria. In medicine, this compound has been studied for its potential as an anticancer agent. In environmental science, this compound has been studied for its ability to degrade pollutants in soil and water.
特性
IUPAC Name |
4-(2-chlorophenoxy)butyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-5-1-2-6-11(10)14-7-3-4-8-15-9-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOLEQPIRPOBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCSC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5025487.png)

![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5025504.png)
![[hydroxy(phenyl)methyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5025516.png)


![N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025532.png)
![3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5025541.png)

![11-(5-bromo-2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5025550.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5025564.png)


![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5025580.png)